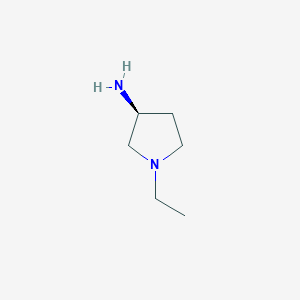![molecular formula C21H23ClN4O B2725858 1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride CAS No. 1189861-23-1](/img/structure/B2725858.png)
1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. It contains an imidazole ring, a piperazine ring, and a phenyl group, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Mecanismo De Acción
Target of action
Piperazine derivatives are known to have a wide range of targets depending on their specific structures. They can interact with GABA receptors, serotonin receptors, and other targets . Imidazole rings are found in many biologically active molecules and can interact with various enzymes and receptors.
Mode of action
The mode of action would depend on the specific targets of the compound. For example, if it targets GABA receptors like some piperazine derivatives, it might increase the effect of GABA, leading to an inhibitory effect on nerve transmission .
Biochemical pathways
The affected pathways would depend on the specific targets and mode of action of the compound. For example, if it affects GABA receptors, it could influence pathways related to nerve transmission and potentially have effects on mood and cognition .
Pharmacokinetics
Many piperazine derivatives are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. If it affects GABA receptors, it could lead to changes in nerve transmission, potentially affecting mood and cognition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazine hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the imidazole derivative with piperazine in the presence of a suitable catalyst.
Introduction of the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction using phenyl chloride and aluminum chloride as a catalyst.
Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl or p-tolyl groups.
Reduction: Reduced forms of the imidazole or piperazine rings.
Substitution: Alkylated derivatives of the piperazine ring.
Aplicaciones Científicas De Investigación
Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl(4-(1H-imidazol-2-yl)piperazin-1-yl)methanone: Lacks the p-tolyl group, which may affect its biological activity.
Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)methanone: Contains a piperidine ring instead of a piperazine ring, which may alter its chemical reactivity and biological interactions.
Uniqueness
Phenyl(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride is unique due to the presence of both the imidazole and piperazine rings, which provide a versatile framework for chemical modifications and biological interactions. The p-tolyl group further enhances its potential for specific interactions with biological targets.
Propiedades
IUPAC Name |
[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-phenylmethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O.ClH/c1-17-7-9-19(10-8-17)25-12-11-22-21(25)24-15-13-23(14-16-24)20(26)18-5-3-2-4-6-18;/h2-12H,13-16H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIXKGNLPRMSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C2N3CCN(CC3)C(=O)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
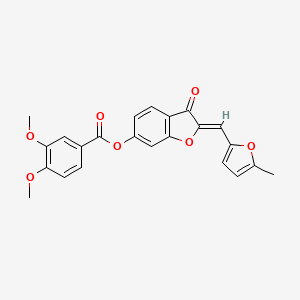
![3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2725776.png)
![2,2,2-trifluoro-N-(5-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-8-yl)acetamide](/img/structure/B2725777.png)
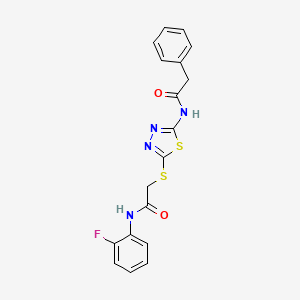
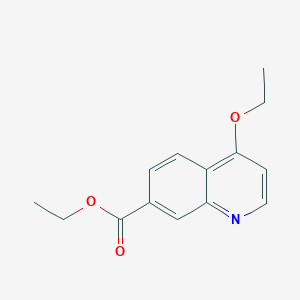
![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2725780.png)
![1-[2-(3-cyanophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B2725783.png)
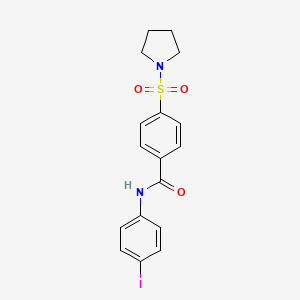
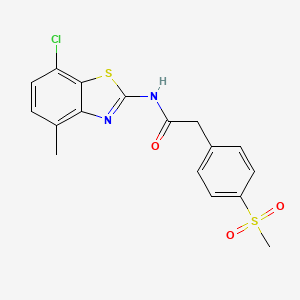
![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)
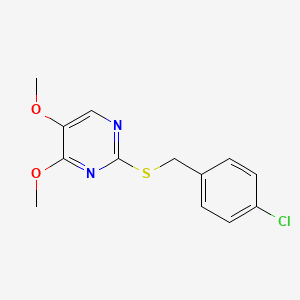
![N-(2,5-dimethylphenyl)-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2725792.png)
![N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2725793.png)
